properties of N-(4-tert-butylphenyl)-3-chloropropanamide
properties of N-(4-tert-butylphenyl)-3-chloropropanamide
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes theoretical principles with practical experimental protocols, focusing on the utility of
Technical Monograph: -(4-tert-Butylphenyl)-3-chloropropanamide
Executive Summary
-(4-tert-butylphenyl)-3-chloropropanamide is a specialized electrophilic amide intermediate, primarily utilized in the synthesis of nitrogen-containing heterocycles and covalent inhibitor scaffolds. Structurally, it combines a lipophilic 4-tert-butylphenyl moiety—often employed to enhance hydrophobic binding in nuclear receptor antagonists (e.g., Androgen Receptor)—with a reactive 3-chloropropanoyl "warhead."In drug discovery, this compound serves two critical functions:
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Precursor to Oxindoles: It undergoes intramolecular Friedel-Crafts alkylation to form 5-tert-butyl-oxindole , a core scaffold in receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs).
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Masked Acrylamide: Under basic conditions, it eliminates HCl to generate
-(4-tert-butylphenyl)acrylamide , a Michael acceptor utilized in Targeted Covalent Inhibitors (TCIs).
Physicochemical Profile
The introduction of the tert-butyl group significantly increases lipophilicity compared to the unsubstituted aniline derivative, influencing both solubility in organic synthesis and permeability in biological assays.
| Property | Value (Calculated/Experimental) | Relevance |
| IUPAC Name | 3-chloro- | Standard Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 239.74 g/mol | Mass Balance |
| CAS Number | Analogous to 20331-18-4 (n-butyl) | Note: Often synthesized in situ |
| Physical State | White to off-white crystalline solid | Handling |
| Melting Point | 108–112 °C (Predicted) | Purity Characterization |
| LogP (Predicted) | ~3.5 ± 0.4 | High Lipophilicity (Membrane Permeable) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Extraction/Purification |
| Reactivity | Electrophilic (Alkyl Chloride); Pro-Michael Acceptor | Synthetic Utility |
Synthesis & Manufacturing Protocol
The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. The choice of base and solvent is critical to prevent premature elimination to the acrylamide.
Protocol: Acylation of 4-tert-Butylaniline
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Objective: Selective formation of the amide bond without displacing the alkyl chloride.
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Scale: 10 mmol (Typical Lab Scale).
Reagents:
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Substrate: 4-tert-Butylaniline (1.49 g, 10 mmol).
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Reagent: 3-Chloropropionyl chloride (1.40 g, 11 mmol, 1.1 equiv).
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Base: Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine.
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Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 4-tert-butylaniline in 40 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Rationale: Low temperature suppresses the formation of bis-acylated byproducts and prevents exothermic runaway.
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Base Addition: Add TEA dropwise over 5 minutes.
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Acylation: Add 3-chloropropionyl chloride (diluted in 10 mL DCM) dropwise over 15 minutes.
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Observation: A white precipitate (TEA·HCl) will form immediately.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup:
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Quench with water (20 mL).
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Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted aniline.
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Wash with Sat. NaHCO₃ (20 mL) and Brine (20 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Reactivity & Applications in Drug Design
The utility of
Pathway A: Intramolecular Cyclization (Oxindole Synthesis)
This is the primary route for generating kinase inhibitor scaffolds. Treatment with a Lewis acid (e.g., AlCl₃) induces a Friedel-Crafts alkylation, closing the ring to form 5-tert-butyl-oxindole .
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Mechanism: The Lewis acid complexes with the chlorine, generating a primary carbocation (or carbocation-like complex) which electrophilically attacks the ortho-position of the phenyl ring.
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Significance: The 5-tert-butyl group locks the inhibitor into a hydrophobic pocket (e.g., the "gatekeeper" region of kinases).
Pathway B: Elimination (Covalent Warhead Generation)
Treatment with a strong base (e.g., NaH or excess TEA with heat) eliminates HCl to form
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Mechanism: E2 elimination.
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Significance: Acrylamides are the "gold standard" for covalent inhibition (targeting Cysteine-481 in BTK or Cysteine-797 in EGFR). This compound acts as a stable "masked" precursor that can be unmasked at a late synthetic stage.
Visualizing the Pathways
The following diagram illustrates the divergent synthesis and application pathways.
Figure 1: Divergent synthetic pathways for N-(4-tert-butylphenyl)-3-chloropropanamide.
Safety & Handling (SDS Summary)
As an alkylating agent, this compound poses specific hazards.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.[1]
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Carcinogenicity/Mutagenicity: Suspected. Alkyl chlorides are potential genotoxins due to DNA alkylation capability.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8 °C). Moisture sensitive (slow hydrolysis of the chloride).
References
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Friedel-Crafts and Acylation mechanisms).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 20331-18-4 (n-butyl analog). (Used as a structural reference for physicochemical properties).
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Zhou, J., et al. (2020). "Design and synthesis of novel oxindole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Context for oxindole synthesis from 3-chloropropanamides).
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Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Context for acrylamide generation).
